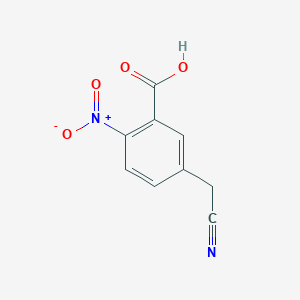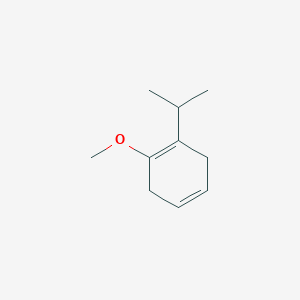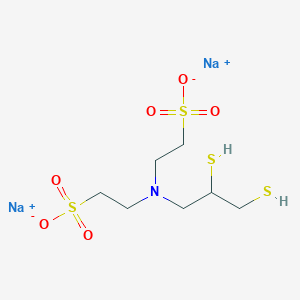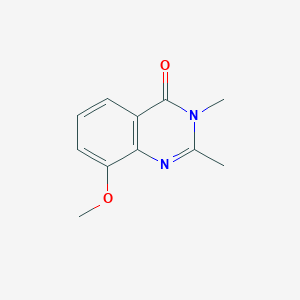
Butenafin
Übersicht
Beschreibung
Butenafine is a synthetic benzylamine-derived antifungal compound. It is primarily used for the topical treatment of various dermatological infections, including tinea versicolor, athlete’s foot (tinea pedis), ringworm (tinea corporis), and jock itch (tinea cruris). Butenafine is known for its superior activity against Candida albicans compared to other antifungal agents such as terbinafine and naftifine .
Wissenschaftliche Forschungsanwendungen
Butenafin hat eine Vielzahl von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung in Studien verwendet, die sich mit Benzylaminderivaten und deren Reaktivität befassen.
Biologie: this compound wird wegen seiner antimykotischen Eigenschaften und seiner Auswirkungen auf die Zellmembranen von Pilzen untersucht.
Industrie: This compound wird bei der Formulierung von topischen Cremes und Salben für die Behandlung von Pilzinfektionen verwendet
Wirkmechanismus
This compound entfaltet seine antimykotische Wirkung durch Hemmung der Synthese von Ergosterol, einer wichtigen Komponente von Pilzzellmembranen. Es bindet an das Enzym Squalenepoxidase, das an der Biosynthese von Ergosterol beteiligt ist, und hemmt dieses. Diese Hemmung führt zu einer erhöhten Membranpermeabilität und einer toxischen Anhäufung von Squalen, was letztendlich zum Absterben der Pilzzellen führt .
Wirkmechanismus
Target of Action
Butenafine, a synthetic benzylamine antifungal agent, primarily targets the squalene epoxidase enzyme . This enzyme plays a crucial role in the formation of sterols, which are necessary for fungal cell membranes .
Mode of Action
Butenafine interacts with its target, the squalene epoxidase enzyme, by inhibiting its activity . This inhibition leads to the synthesis inhibition of sterols . The interaction results in a deficiency in ergosterol, a major fungal membrane sterol .
Biochemical Pathways
The primary biochemical pathway affected by Butenafine is the fungal sterol biosynthesis pathway . By inhibiting the squalene epoxidase enzyme, Butenafine disrupts the synthesis of ergosterol . Ergosterol is essential for maintaining the fluidity and integrity of fungal cell membranes .
Pharmacokinetics
It’s known that butenafine is applied topically, indicating that its bioavailability would be localized to the site of application .
Result of Action
The inhibition of ergosterol synthesis by Butenafine leads to increased membrane permeability in fungal cells . This increased permeability results in the leakage of cellular components, ultimately leading to fungal cell death .
Safety and Hazards
Butenafine should be handled in a well-ventilated place. Contact with skin and eyes should be avoided. It is recommended to wear suitable protective clothing and use non-sparking tools . In case of accidental contact, contaminated clothing should be removed immediately and the skin should be rinsed with plenty of water .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Butenafinhydrochlorid erfolgt in mehreren Schritten. Ein übliches Verfahren beginnt mit n-Methyl-1-Naphthylmethylamin und p-tert-Butylbenzylalkohol als Ausgangsmaterialien. Die Reaktion verläuft unter der Einwirkung eines Katalysators, gefolgt von der Salifizierung mit Salzsäure in einem organischen Lösungsmittel. Das Produkt wird dann unter reduziertem Druck filtriert und getrocknet, um Butenafinhydrochlorid mit hoher Reinheit zu erhalten .
Industrielle Produktionsmethoden
Die industrielle Produktion von Butenafinhydrochlorid folgt in der Regel dem gleichen Syntheseweg wie oben beschrieben, jedoch in größerem Maßstab. Der Prozess umfasst die Verwendung großer Reaktoren und effizienter Filtrations- und Trocknungssysteme, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Butenafin durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen in this compound zu modifizieren.
Substitution: Substitutionsreaktionen können auftreten, insbesondere unter Beteiligung der Benzylamingruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise verwendet.
Substitution: Verschiedene Halogenierungsmittel und Nucleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation hydroxylierte Derivate liefern, während Reduktion deoxygenierte Verbindungen erzeugen kann.
Vergleich Mit ähnlichen Verbindungen
Butenafin ist strukturell und pharmakologisch verwandt mit Allylamine-Antimykotika wie Terbinafin und Naftifin. Es besitzt eine überlegene Aktivität gegen Candida albicans und zeigt niedrigere minimale Hemmkonzentrationen gegen Cryptococcus und Aspergillus . Ähnliche Verbindungen umfassen:
- Terbinafin
- Naftifin
- Tolnaftat
- Clotrimazol
- Bifonazol
Die einzigartige Doppelfunktion von this compound, die Membranpermeabilität zu erhöhen und eine toxische Anhäufung von Squalen zu verursachen, macht es fungizid, anstatt nur fungistatisch, und unterscheidet es von anderen Antimykotika .
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenyl)-N-methyl-N-(naphthalen-1-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N/c1-23(2,3)21-14-12-18(13-15-21)16-24(4)17-20-10-7-9-19-8-5-6-11-22(19)20/h5-15H,16-17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJKWBDEJIDSJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN(C)CC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7040657 | |
| Record name | Butenafine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Butenafine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Slightly soluble (HCl salt), 7.56e-05 g/L | |
| Record name | Butenafine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butenafine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Although the mechanism of action has not been fully established, it has been suggested that butenafine, like allylamines, interferes with sterol biosynthesis (especially ergosterol) by inhibiting squalene monooxygenase, an enzyme responsible for converting squalene to 2,3-oxydo squalene. As ergosterol is an essential component of the fungal cell membrane, inhibition of its synthesis results in increased cellular permeability causing leakage of cellular contents. Blockage of squalene monooxygenase also leads to a subsequent accumulation of squalene. When a high concentration of squalene is reached, it is thought to have an effect of directly kill fungal cells. | |
| Record name | Butenafine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
101828-21-1 | |
| Record name | Butenafine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101828-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butenafine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101828211 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butenafine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01091 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Butenafine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7040657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTENAFINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91Y494NL0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Butenafine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Butenafine Hydrochloride?
A: Butenafine Hydrochloride is a benzylamine antifungal agent that primarily acts by inhibiting the enzyme squalene epoxidase in fungi. [, , , , , ] This enzyme is crucial for ergosterol biosynthesis, a vital component of the fungal cell membrane. [, , , , , ]
Q2: How does inhibiting squalene epoxidase affect fungi?
A: Blocking squalene epoxidase disrupts the production of ergosterol, leading to the accumulation of squalene within the fungal cell. [, , ] This accumulation alters membrane fluidity and permeability, ultimately resulting in fungal cell death. [, , ]
Q3: Does Butenafine Hydrochloride have any other antifungal mechanisms?
A: Beyond its primary effect on squalene epoxidase, research suggests Butenafine Hydrochloride might also exert a direct membrane-damaging effect, particularly at higher concentrations. This secondary mechanism could contribute to its fungicidal activity. []
Q4: What is the molecular formula and weight of Butenafine Hydrochloride?
A4: The molecular formula of Butenafine Hydrochloride is C23H27N • HCl, and its molecular weight is 357.91 g/mol.
Q5: Are there any spectroscopic data available for Butenafine Hydrochloride?
A: Studies have used various spectroscopic techniques to characterize Butenafine Hydrochloride. For example, one study utilized UV-Vis spectrophotometry to determine its concentration in cream formulations, finding a maximum absorbance (λmax) at 252 nm. []
Q6: Is Butenafine Hydrochloride stable in topical formulations?
A: Butenafine Hydrochloride demonstrates good stability in topical formulations, particularly cream formulations. [, , , ]
Q7: How does urea affect the stability and efficacy of Butenafine Hydrochloride in topical formulations?
A: Research indicates that combining Butenafine Hydrochloride with urea in a cream formulation doesn't negatively impact its stability. In fact, the addition of urea enhances the drug's penetration into the nail plate, improving its efficacy against onychomycosis. [, ]
Q8: Have any computational studies been conducted on Butenafine Hydrochloride?
A: Yes, computational studies have been used to investigate the interaction of Butenafine Hydrochloride with lipids. These studies have employed conformational analysis and molecular modeling techniques to understand how the drug interacts with cell membranes. [, ]
Q9: How does the structure of Butenafine Hydrochloride contribute to its antifungal activity?
A: The specific chemical structure of Butenafine Hydrochloride, particularly the benzylamine moiety and the naphthalene ring, is crucial for its interaction with and inhibition of squalene epoxidase. Modifications to this structure could potentially alter its activity and selectivity. [, , ]
Q10: What formulation strategies have been explored to improve the delivery and efficacy of Butenafine Hydrochloride?
A10: Researchers have investigated various formulation approaches to enhance the delivery and efficacy of Butenafine Hydrochloride. These include:
- Nanoemulsions: Nanoemulsified Butenafine Hydrochloride has shown promise in preclinical studies for treating cutaneous leishmaniasis, demonstrating enhanced drug delivery and efficacy compared to the free drug. []
- Nanostructured Lipid Carriers (NLCs): Incorporating Butenafine Hydrochloride into NLCs has been explored for topical delivery, aiming to improve drug penetration and prolong its release for sustained activity. []
- Proniosomal Gels: Proniosomal gels loaded with Butenafine Hydrochloride have also been investigated as a potential topical delivery system, aiming to improve drug penetration, prolong release, and enhance antifungal activity. []
Q11: How is Butenafine Hydrochloride absorbed and distributed in the body following topical application?
A: Following topical application, Butenafine Hydrochloride exhibits good penetration into the stratum corneum, the outermost layer of the skin, and demonstrates a prolonged retention time within the skin. [, , ] This allows for sustained drug activity even after the cessation of treatment. [] Systemic exposure after topical application is minimal. []
Q12: What are the metabolic pathways of Butenafine Hydrochloride?
A: Studies in animals and humans have identified several metabolites of Butenafine Hydrochloride. These metabolites are primarily formed through N-dealkylation and oxidation reactions. []
Q13: What types of fungal infections has Butenafine Hydrochloride shown efficacy against in preclinical and clinical studies?
A13: Butenafine Hydrochloride has demonstrated efficacy against a broad spectrum of fungal infections, both in vitro and in vivo, including:
- Dermatophytosis: This encompasses fungal infections of the skin, hair, and nails caused by dermatophytes such as Trichophyton, Microsporum, and Epidermophyton species. Numerous studies have shown Butenafine Hydrochloride's effectiveness in treating various forms of dermatophytosis, including tinea pedis (athlete's foot), tinea cruris (jock itch), tinea corporis (ringworm), and onychomycosis (nail fungus). [, , , , , , , , , , , , , , , , , , ]
- Pityriasis Versicolor: A fungal infection of the skin caused by Malassezia globosa, resulting in discolored patches of skin. While some studies suggest potential benefits of Butenafine Hydrochloride in treating pityriasis versicolor, further research is needed to confirm its efficacy in this context. [, ]
- Candidiasis: Butenafine Hydrochloride has shown limited activity against Candida species in vitro, with variable results observed in clinical settings. [, , ]
Q14: What animal models have been used to study Butenafine Hydrochloride's efficacy against fungal infections?
A: Guinea pig models are commonly employed to study Butenafine Hydrochloride's efficacy, particularly against tinea pedis (athlete's foot). [, , ] These models closely mimic the pathophysiology of human tinea pedis, making them valuable for evaluating antifungal agents. [, ]
Q15: Are there any reported cases of resistance to Butenafine Hydrochloride?
A: While Butenafine Hydrochloride has demonstrated potent antifungal activity, the emergence of resistance remains a concern. Some studies have reported cases of reduced susceptibility to Butenafine Hydrochloride in specific fungal strains, particularly those with pre-existing resistance to other antifungal agents. Continuous surveillance and judicious use of antifungal agents, including Butenafine Hydrochloride, are crucial to mitigate the development and spread of resistance. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
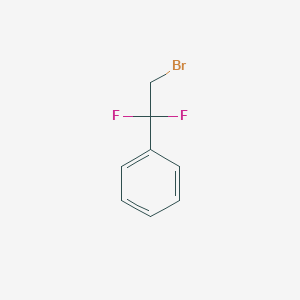

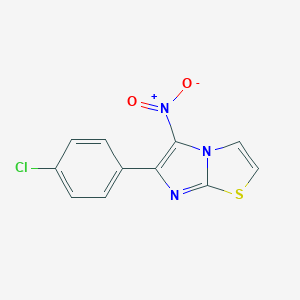

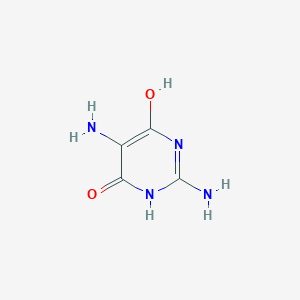
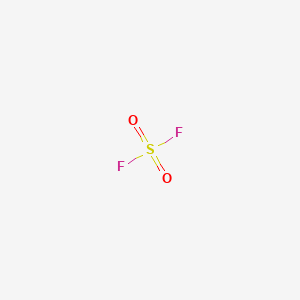
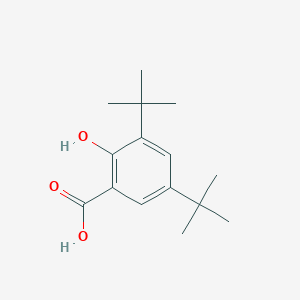
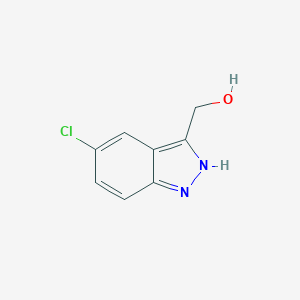
![Bis[1-(isopropyl)-2,2-dimethyl-3-(2-methyl-1-oxopropoxy)propyl] succinate](/img/structure/B34960.png)

